Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a phenyl group attached to a nicotinate backbone
Mechanism of Action
Target of Action
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a novel compound that has been synthesized and evaluated for its antiproliferative activity against human cancer cell lines . The primary targets of this compound are cancer cells, particularly those of the MGC-803, PC-3, A549, and H1975 lines .
Mode of Action
The interaction of this compound with its targets results in significant changes within the cancer cells. The compound inhibits the clonal formation and migration of the cells, thereby preventing their proliferation . It also induces cell cycle arrest in the G0/G1 phase .
Biochemical Pathways
This compound affects several biochemical pathways within the target cells. It promotes the accumulation of reactive oxygen species in a concentration-dependent manner . This leads to downstream effects such as the induction of apoptosis, which is a form of programmed cell death .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are profound. When the concentration of the compound is 4 μM, the proportion of apoptotic cells was found to be 66.13% .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and increase yields. For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene has been shown to produce high yields of cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound also contains a cyano group and is used in the synthesis of pyrano[2,3-d]pyrimidine derivatives.
2-amino-5-cyano-6-hydroxy-4-arylpyrimidines: These compounds are synthesized via the Biginelli reaction and have shown antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-cyano-6-(dimethylamino)-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-13(11-18)16(20(2)3)19-15(14)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCROIRENZSCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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